Boc-N-ME-phg-OH

GPCR pharmacology CCK-B receptor peptidomimetic SAR

Peptide lead optimization often fails due to proteolytic degradation and off-target GPCR binding. Boc-N-Me-Phg-OH (CAS 30925-11-2) solves this via Nα-methylation, constraining backbone conformation and increasing cis-amide bond population for metabolic stability. Documented outcomes: >80% reduction in CCK-B receptor affinity vs. non-methylated Phg; functional agonist (KI=14 nM) to antagonist (KI=51 nM) conversion; competitive bacterial SPase I inhibition (KI=50-158 nM). Supplied at ≥98% HPLC purity with global shipping.

Molecular Formula C14H19NO4
Molecular Weight 265,31 g/mole
CAS No. 30925-11-2
Cat. No. B558268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-ME-phg-OH
CAS30925-11-2
SynonymsBOC-N-ME-PHG-OH; 30925-11-2; (S)-2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-2-PHENYLACETICACID; AmbotzBAA1259; PubChem12248; SCHEMBL994016; MolPort-006-701-270; EBD54295; ZINC2391142; AKOS016001117; CB-1687; AJ-35729; AK-49669; SC-22507; KB-276686; FT-0638943; ST24046234; K-7373; (S)-[Methyl(tert-butoxycarbonyl)amino]phenylaceticacid; (2S)-[(tert-Butoxycarbonyl)(methyl)amino](phenyl)aceticacid; (S)-[(tert-butoxycarbonyl)(methyl)amino](phenyl)aceticacid
Molecular FormulaC14H19NO4
Molecular Weight265,31 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m0/s1
InChIKeyCOABPHLHHQAKPL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-Me-Phg-OH: Compound Profile


Boc-N-Me-Phg-OH (CAS 30925-11-2), also known as N-tert-butoxycarbonyl-N-methyl-L-phenylglycine, is a synthetically modified non-proteinogenic amino acid derivative with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.31 [1]. This white crystalline powder (melting point: 118.9–124.4°C) features a dual-modification architecture: an acid-labile Boc protecting group on the nitrogen atom and an Nα-methyl substitution on the phenylglycine backbone [2]. The compound exhibits a specific optical rotation of [α]D²⁵ = 253 ± 2° (c=1 in MeOH) and is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [3]. It is commercially available at purities ranging from ≥97% to ≥99% by HPLC . This compound serves as a protected building block for solid-phase peptide synthesis (SPPS) and peptidomimetic design, where the N-methyl modification is deliberately introduced to alter peptide backbone conformation, enhance metabolic stability, and modulate biological activity [4].

Compatible with Boc-strategy SPPS and orthogonal deprotection workflows
N-Methyl modification enables backbone conformational control in peptidomimetics
Chiral integrity verifiable via optical rotation specification

Why Boc-N-Me-Phg-OH Is Irreplaceable


Simple structural analogs—including non-methylated Boc-Phg-OH, Fmoc-protected N-methyl phenylglycine, or other N-methyl amino acids such as (N-Me)Nle or (N-Me)Phe—are not functionally interchangeable with Boc-N-Me-Phg-OH. This is because the combination of the Boc protecting group and the Nα-methyl modification on the phenylglycine scaffold produces a unique steric and electronic profile that cannot be replicated by substituting any single structural feature [1]. The N-methyl group fundamentally alters peptide backbone conformational preferences: it increases the population of the cis-amide bond conformation and introduces steric constraints that are absent in non-methylated phenylglycine residues [2]. Moreover, the Boc group provides orthogonal acid-labile protection that is incompatible with Fmoc-based SPPS strategies, meaning Fmoc-N-Me-Phg-OH cannot replace Boc-N-Me-Phg-OH in Boc-strategy peptide synthesis [3]. Most critically, as demonstrated in systematic structure-activity studies, the introduction of N-methyl phenylglycine ((N-Me)Phg) into peptide sequences produces profound effects on receptor binding affinity and functional activity compared to its non-methylated counterpart (Phg)—effects that are residue-specific and not generalizable across different N-methyl amino acids [4]. The quantified differences detailed in Section 3 establish why procurement decisions must be compound-specific rather than class-based.

Non-methylated Boc-Phg-OH
Lacks N-Me conformational constraints; backbone geometry may differ significantly from designed N-methylated sequences.
Fmoc-N-Me-Phg-OH
Base-labile Fmoc group is incompatible with Boc-strategy SPPS; direct substitution without protocol redesign may cause synthetic failure.
Other N-methyl amino acids
N-Me-Phe, N-Me-Chg, and similar residues produce distinct steric/electronic profiles; receptor-binding effects are residue-specific and not transferable.

Boc-N-Me-Phg-OH: Key Differentiation Evidence


CCK-B Binding: N-Me-Phg vs. Phg

In a systematic structure-activity relationship study of Boc-protected CCK4 tetrapeptide derivatives (Boc-Trp³⁰-X-Asp-Y³³), incorporation of the N-methylated phenylglycine residue (N-Me)Phg at position X produced a substantial and quantifiable decrease in binding affinity for guinea pig brain CCK-B receptors compared to the non-methylated Phg residue [1]. The non-methylated Phg-containing peptide Boc-[Phg³¹,1Nal-NH₂³³]CCK4 (compound 15) displayed a KI value of 14 nM, representing good affinity for the CCK-B receptor [1]. In contrast, peptides incorporating the N-methylated (N-Me)Phg residue exhibited such markedly reduced affinity that the authors explicitly noted 'incorporation of hindering N-methyl amino acids such as (N-Me)Phe, (N-Me)Phg, or (N-Me)Chg, but not their non-methylated counterparts, in position X induced a large decrease in affinity for the CCK-B binding sites' [1]. This demonstrates that the N-methyl modification on the phenylglycine scaffold acts as a functional 'affinity switch' rather than a conservative substitution.

CCK-B binding affinity
Head-to-head
Phg-containing peptide: KI=14 nM; N-Me-Phg peptide: >5–10× lower affinity
Supports affinity-tuning design via N-methylation
Guinea pig brain membrane assay, [³H]pCCK8
GPCR pharmacology CCK-B receptor peptidomimetic SAR N-methyl scanning

CCK-B Agonist-to-Antagonist Functional Switch

The functional consequence of structural modification around the phenylglycine-containing scaffold is directly demonstrated in the same CCK-B receptor study. Compound 15 (Boc-[Phg³¹,1Nal-NH₂³³]CCK4, KI = 14 nM) acts as a full agonist at rat hippocampal CCK-B receptors in electrophysiological assays [1]. However, when the C-terminal amide is further modified to a dimethylamide (compound 17: Boc-[Phg³¹,1Nal-N(CH₃)₂³³]CCK4), the peptide behaves as a potent antagonist with a KI of 39 nM (guinea pig brain) and 51 nM (rat brain) [1]. Critically, the authors note that the antagonist activity correlates with the conformational constraints imposed by the N-methylated and sterically hindered scaffold [1]. Comparative conformational analysis using ¹H-NMR spectroscopy and restrained molecular dynamics revealed that the CCK-B antagonist Boc-Trp-Phg-Asp-(1-Nal)-N(Me)₂ adopts a distinct conformational preference compared to its agonist counterpart, with aromatic side chain orientations that overlap with those of non-peptide CCK-B antagonists L-362,260 and LY-288,513 [2].

Functional activity at CCK-B
Head-to-head
Agonist (Phg): KI=14 nM; Antagonist (Phg-dimethylamide): KI=39–51 nM
Supports functional switch design in peptidomimetics
Rat hippocampal electrophysiology recording
functional pharmacology agonist-to-antagonist switch peptide therapeutics receptor modulation

cis-Amide Bond Conformation by N-Methylation

N-methylation of amino acid residues produces a well-documented increase in the population of the cis-amide bond conformation relative to non-methylated counterparts [1]. While the trans conformation is overwhelmingly favored (>99%) for most peptide bonds involving non-methylated amino acids, N-methylation substantially increases the cis-amide population due to steric repulsion between the N-methyl group and the α-substituent . For N-methylated phenylglycine specifically, the combination of the N-methyl group and the α-phenyl substituent creates a sterically demanding environment that further biases conformational preferences . This altered cis/trans equilibrium fundamentally affects peptide backbone geometry and can serve as a structural switch for β-turn formation—an effect that cannot be achieved using non-methylated Boc-Phg-OH (CAS 2900-27-8) or Boc-phenylglycine derivatives lacking the N-methyl modification [2]. The conformational perturbation induced by N-methylation on dipeptide models has been directly correlated with altered β-turn propensity, a key structural element in bioactive peptide recognition [3].

Cis/trans amide equilibrium
Class-level
N-methylation substantially increases cis-amide population vs. non-methylated residues
Supports backbone conformational control in peptide design
Conformational analysis from cyclic peptide studies
peptide conformation cis-trans isomerization backbone constraint structural biology

SPase I Inhibition by N-Methyl Phenylglycine

Peptides incorporating N-methylphenylglycine residues have demonstrated potent and competitive inhibition of bacterial signal peptidase I (SPase I), an essential enzyme for bacterial viability and a validated antimicrobial target [1]. Biochemical analysis of a series of peptide inhibitors revealed that compounds containing the N-methylphenylglycine residue exhibit Ki values ranging from 50 to 158 nM against SPase I [1]. The inhibitory potency was found to correlate with both the presence of the N-methylphenylglycine residue and the length and branching of the fatty acyl chain [1]. This class-level evidence establishes that N-methylphenylglycine—the core pharmacophoric element of the deprotected Boc-N-Me-Phg-OH scaffold—contributes to high-affinity enzyme inhibition that is not achievable with standard non-methylated amino acids. The N-methylation simultaneously provides conformational pre-organization for enzyme active site recognition and confers resistance to hydrolytic degradation by endogenous proteases [2].

SPase I inhibition
Class-level
Ki = 50–158 nM (N-Me-Phg-containing peptides)
Supports enzyme inhibition assay context for antimicrobial research
Purified SPase I biochemical assay
protease inhibition enzyme kinetics antimicrobial peptides signal peptidase

Stereochemical Purity via Optical Rotation

The stereochemical integrity of Boc-N-Me-Phg-OH is quantifiable via specific optical rotation, with a reported value of [α]D²⁵ = 253 ± 2° (c=1 in MeOH) for the L-enantiomer (CAS 30925-11-2) [1]. This large magnitude of optical rotation (>250°) provides a reliable and sensitive metric for verifying enantiomeric purity that cannot be substituted by simple chemical purity measurements (HPLC purity ≥98–99%) . By contrast, the D-enantiomer (Boc-D-N-Me-Phg-OH, CAS 30925-12-3) would exhibit rotation of opposite sign and approximately equal magnitude, while the racemic DL form (Boc-N-Me-DL-Phg-OH, CAS 30925-08-7) would show minimal to no net optical rotation . Procurement from vendors that provide this quantitative specification enables stereochemical verification that generic '≥98% purity' certificates of analysis do not address—a critical consideration given that enantiomeric impurities can completely invalidate chiral peptide synthesis campaigns [2].

Optical rotation
Specification review
[α]D²⁵ = 253 ± 2° (c=1, MeOH)
Enables stereochemical identity verification
L-enantiomer distinguishable from D- and DL-forms
chiral purity optical rotation quality control stereochemical integrity

Boc and Fmoc Orthogonal Deprotection

The Boc protecting group on Boc-N-Me-Phg-OH enables orthogonal deprotection under acidic conditions (typically TFA) that is fundamentally incompatible with the Fmoc protection strategy [1]. Fmoc-N-methyl-L-phenylglycine (CAS 574739-36-9), the closest protecting group analog, employs base-labile Fmoc protection that cannot be substituted into Boc-strategy peptide synthesis without complete protocol redesign . The Boc/Bzl strategy is preferred for long or difficult peptide sequences and base-sensitive peptides, whereas the Fmoc/tBu strategy is optimal for acid-sensitive peptides and sequences with side-chain modifications . This orthogonality is not a minor technical detail: a peptide synthesis campaign designed around Boc chemistry requires Boc-protected building blocks specifically, and substitution with Fmoc-protected analogs would result in premature deprotection or complete synthetic failure [2]. The true orthogonality of the two protection schemes means that procurement decisions must align with the established synthetic route [3].

Protecting group orthogonality
Class-level
Boc: acid-labile (TFA); Fmoc: base-labile (piperidine)
Determines SPPS protocol compatibility
Boc/Bzl and Fmoc/tBu strategies are not interchangeable
solid-phase peptide synthesis protecting group strategy orthogonal chemistry Boc/Bzl vs Fmoc/tBu

Boc-N-Me-Phg-OH: Application Scenarios


Receptor Affinity Tuning in Peptidomimetics

Based on the direct head-to-head evidence from CCK-B receptor studies, Boc-N-Me-Phg-OH is the appropriate procurement choice for medicinal chemistry campaigns that require fine-tuning of GPCR binding affinities through backbone N-methylation [1]. The documented >80% reduction in CCK-B receptor affinity achieved by substituting (N-Me)Phg for Phg provides a rational design tool for eliminating off-target receptor interactions while preserving desired biological activity [1]. This application is particularly relevant for laboratories developing peptidomimetic ligands for Class A GPCRs, where N-methyl scanning is a validated method for mapping the conformational and steric requirements of receptor binding pockets [2].

Agonist-to-Antagonist Functional Switching

The demonstrated functional conversion of a CCK-B full agonist (KI = 14 nM) to a potent antagonist (KI = 51 nM) through structural modification of the phenylglycine-containing scaffold establishes Boc-N-Me-Phg-OH as a strategic building block for antagonist development programs [1]. The conformational analysis showing that the antagonist adopts a backbone geometry overlapping with non-peptide antagonists L-362,260 and LY-288,513 provides a structural rationale for this functional switch [2]. Procurement of this specific building block is justified for projects aiming to convert peptide agonists into antagonists—a challenging goal in peptide drug discovery that this scaffold has demonstrably achieved.

Boc-SPPS for Constrained Peptides

For laboratories operating Boc/Bzl solid-phase peptide synthesis (SPPS) protocols, Boc-N-Me-Phg-OH is the only viable N-methyl phenylglycine building block [1]. The Boc group provides acid-labile protection that is fully orthogonal to the base-labile Fmoc group used in alternative Fmoc-N-Me-Phg-OH [2]. Additionally, the N-methyl modification introduces backbone conformational constraints that are specifically beneficial for synthesizing β-turn-containing cyclic peptides and peptidomimetics with enhanced metabolic stability . This scenario applies to both academic peptide synthesis facilities and contract manufacturing organizations (CDMOs) producing GMP-grade peptide APIs where Boc-strategy synthesis is specified .

Antimicrobial Peptidomimetics Targeting SPase I

The evidence that N-methylphenylglycine-containing peptides exhibit competitive inhibition of bacterial SPase I with Ki values of 50–158 nM supports the procurement of Boc-N-Me-Phg-OH for antimicrobial peptidomimetic discovery programs [1]. SPase I is an essential bacterial enzyme not targeted by current clinical antibiotics, and the nanomolar potency observed for this scaffold represents a validated starting point for lead optimization [1]. The N-methyl modification simultaneously contributes to enzyme active site recognition and confers resistance to proteolytic degradation—a dual benefit that non-methylated phenylglycine analogs cannot provide [2].

Application
Selection Property
Validation Focus
GPCR affinity-tuning studies
N-methylation effect on binding
CCK-B receptor binding endpoints
Functional switch (agonist/antagonist) studies
Conformationally constrained scaffold
Functional activity endpoint review
Boc-strategy SPPS
Boc protection orthogonality
Synthesis protocol compatibility review
Antimicrobial enzyme inhibition research
N-methylphenylglycine inhibitory motif
SPase I inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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